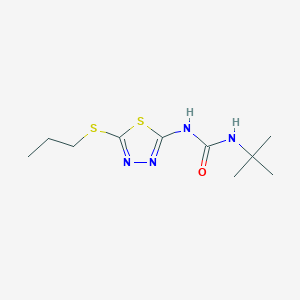

1-(Tert-butyl)-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea

Description

1-(Tert-butyl)-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group on the urea moiety and a propylthio chain on the thiadiazole ring. This compound belongs to a class of bioactive molecules where the 1,3,4-thiadiazole scaffold is known for its pharmacological versatility, including antimicrobial, antifungal, and anticonvulsant activities .

Properties

IUPAC Name |

1-tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4OS2/c1-5-6-16-9-14-13-8(17-9)11-7(15)12-10(2,3)4/h5-6H2,1-4H3,(H2,11,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYSWNYUMDUJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-butyl)-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Propylthio Group: The propylthio group can be introduced via nucleophilic substitution reactions using propylthiol and appropriate leaving groups.

Attachment of the Urea Moiety: The urea moiety can be introduced by reacting the thiadiazole derivative with isocyanates or by using phosgene derivatives in the presence of amines.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Tert-butyl)-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions to yield corresponding amines or thiols.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

Industry: It can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and its substituents may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural elements—the tert-butyl group, propylthio substituent, and urea linkage—distinguish it from analogs. Below is a comparison with related derivatives:

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound likely increases membrane permeability compared to aryl-substituted analogs (e.g., bromophenyl or chlorophenyl derivatives) .

- Solubility : The propylthio chain may offer better aqueous solubility than bulkier substituents (e.g., benzylthio or triazole-linked groups) .

- Stability : Halogenated analogs (e.g., 8f) exhibit higher metabolic stability due to reduced oxidative degradation .

Pharmacological Activity

While direct pharmacological data for the target compound are absent, analogs provide insights:

- Antifungal Activity : Compounds like 8d and 8f showed potent antifungal activity against Candida albicans (MIC = 0.5–2 μg/mL), attributed to the triazole moiety’s interaction with fungal cytochrome P450 .

- Anticonvulsant Activity : Derivatives with dichlorobenzylthio substituents (e.g., ED50 = 0.65 μmol/kg) outperformed standard drugs in maximal electroshock (MES) tests, suggesting that electron-withdrawing groups enhance CNS penetration .

- Computational Predictions : In silico studies of urea-thiadiazole hybrids (e.g., 1-cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea) indicate favorable ADMET profiles, with logP values <3.5 and moderate solubility .

Biological Activity

1-(Tert-butyl)-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₆O₂S |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 1190298-47-5 |

The structure features a thiadiazole ring, known for its ability to interact with biological targets, making it a valuable pharmacophore in drug design.

Antimicrobial Properties

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various pathogens. For instance, a study reported that related thiadiazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.12 μg/mL for certain derivatives .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro tests indicated that certain analogs of this compound exhibited cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), with inhibition rates reaching up to 68.28% . The structure-activity relationship suggests that modifications on the thiadiazole ring can enhance cytotoxicity.

Urease Inhibition

Recent studies have highlighted the potential of thiadiazole derivatives as urease inhibitors. A compound structurally similar to our target exhibited an IC₅₀ value of 0.87 µM against urease, significantly outperforming standard controls . This inhibition is crucial as urease plays a role in various pathological conditions, including urinary tract infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazole ring. The presence of the tert-butyl group enhances lipophilicity, facilitating membrane permeability and biological interaction . Conversely, modifications at the propylthio position can either enhance or diminish activity depending on steric and electronic factors.

Case Studies

- Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds with electron-donating groups at specific positions showed enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups .

- Cytotoxicity Assessment : In a comparative study involving several urea derivatives, the target compound demonstrated superior cytotoxicity against cancer cell lines when compared to traditional chemotherapeutics . This suggests a promising avenue for further development in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.